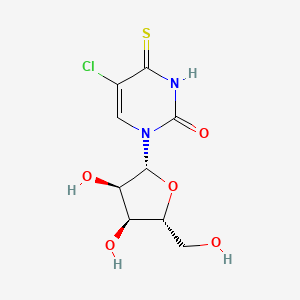
5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole: is a synthetic organic compound known for its unique structure and reactivity. This compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a trichloromethyl group and a methylidene group makes it particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trichloromethyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes.
Biology: In biological research, this compound may be used as a probe to study various biochemical pathways. Its reactivity can help in labeling or modifying biomolecules for experimental purposes.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on its activity against specific biological targets or its ability to modulate certain pathways.
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The trichloromethyl group and the oxazole ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, modulating their activity or function.
Comparison with Similar Compounds
- 4-Methylidene-2-(trichloromethyl)-1,3-dioxolane
- 5-Methyl-4-methylidene-2-(trichloromethyl)-1,3-oxazole
Comparison: While both compounds share the trichloromethyl and methylidene groups, their ring structures differ. The oxazole ring in 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole provides unique reactivity compared to the dioxolane ring in 4-Methylidene-2-(trichloromethyl)-1,3-dioxolane. This difference in structure can lead to variations in their chemical behavior and applications.
Properties
CAS No. |
918823-56-0 |
|---|---|
Molecular Formula |
C6H6Cl3NO |
Molecular Weight |
214.5 g/mol |
IUPAC Name |
5-methyl-4-methylidene-2-(trichloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H6Cl3NO/c1-3-4(2)11-5(10-3)6(7,8)9/h4H,1H2,2H3 |
InChI Key |
XCAQEOUGXODWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)N=C(O1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)

![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)

![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)

![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)

![4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14189947.png)

![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)

